molecular formula C19H17BrN2O3 B2720749 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313399-13-2

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2720749
CAS RN: 313399-13-2
M. Wt: 401.26
InChI Key: QTYKQUZAELQIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and multiple phenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole compounds can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antimicrobial Activity

Derivatives of pyrazolocarboxylic acid, which are similar in structure to the compound , have been shown to possess significant antimicrobial activity against strains such as E. coli and St. aureus, while exhibiting minimal toxicity. This suggests the potential for these compounds in the development of new antimicrobial agents (Pimenova & Voronina, 2001).

NMDA Receptor Antagonists

Compounds structurally related to 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been identified as novel noncompetitive antagonists of the NMDA receptor, particularly selective for the GluN2C and GluN2D subunits. These findings provide a basis for the development of new therapeutic agents targeting the NMDA receptor (Acker et al., 2011).

Biomedical Applications

Another study explored the electrochemically induced multicomponent transformation involving a compound with a similar bromophenyl component, highlighting its potential in various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Antioxidant Properties

A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties through DPPH and hydroxyl radical scavenging methods. This indicates the potential of such compounds in oxidative stress-related therapeutic applications (Naveen et al., 2021).

Anti-inflammatory and Analgesic Activity

Derivatives of 4-antipyrine, which are closely related to the compound of interest, have demonstrated analgesic, anti-inflammatory, and other pharmacological activities. This research contributes to the development of new non-narcotic analgesic agents (Rubtsov et al., 2002).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 2,4-dioxobutanoic acids, akin to the compound , has identified potent inhibitors of glycolic acid oxidase, suggesting a role in the management of conditions like primary hyperoxaluria (Williams et al., 1983).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential uses, particularly any biological activity. This could include testing its activity against various enzymes or receptors, or investigating its potential use as a pharmaceutical drug .

properties

IUPAC Name

4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKQUZAELQIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.